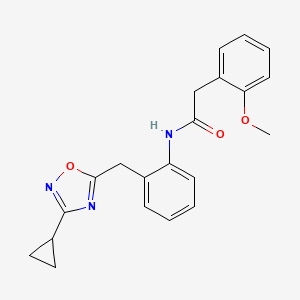

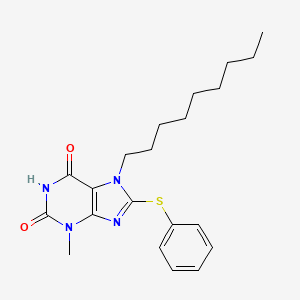

dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles . These compounds are important heterocycles with pharmaceutical properties and biological activities . They are widely used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .

Synthesis Analysis

A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields .Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

There are different synthetic strategies in the literature for the synthesis of 1,2,3-triazoles, but the most preferred pathway for this type of compounds is based on Sharpless and Fokin’s methodologies . These reactions are based on the 1,3-cycloaddition reaction, and such reagents as α-bromoacroleins, enaminones, 1,3-dicarbonyl compounds, β-ketosulfones are generally used in these transformations .科学的研究の応用

Enzyme Inhibition and Molecular Docking

Synthesis and Inhibition Properties Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives have been synthesized under green chemistry conditions, focusing on environmental friendliness by avoiding solvents and catalysts. These compounds exhibited significant inhibition properties on xanthine oxidase (XO) activity, suggesting potential therapeutic applications. The study included molecular docking to evaluate the compounds' modes of inhibition and their interactions with the XO protein at an atomic level, revealing a good correlation between docking results and experimental inhibition data (Güler Yagiz et al., 2021).

Organic Synthesis and Material Science

Efficient Synthesis of Fluoroalkylated Triazoles Research on this compound extends to its use in the efficient synthesis of fluoroalkylated triazoles and novel gem-difluorinated compounds. These compounds are synthesized via regiospecific 1,3-dipolar cycloaddition reactions, and their synthesis and applications are crucial in medicinal chemistry and material science (W. Peng & Shizheng Zhu, 2003).

Novel Methodology in Chemical Synthesis

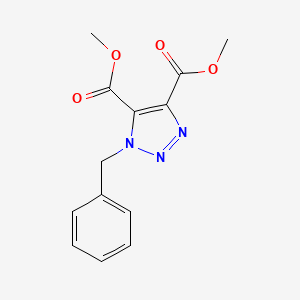

Regioselective Synthesis of Triazoloapyrimidinedicarboxylates A novel synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been developed, involving the one-pot condensation of 3-amino-1H-1,2,4-triazole, dimethyl acetylenedicarboxylate, and aryl aldehydes. This method leverages silica sodium carbonate as a solid base catalyst, making the procedure mild, convenient, and environmentally benign (B. Karami, Mahnaz Farahi, & Zohreh Banaki, 2015).

作用機序

Target of Action

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, also known as Dimethyl 1-benzyltriazole-4,5-dicarboxylate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in enhanced nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby affecting the functioning of this pathway .

Result of Action

The inhibition of AChE by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance nerve signal transmission by increasing the concentration of acetylcholine . Additionally, some derivatives of this compound have shown cytotoxic activity against certain cancer cell lines .

生化学分析

Biochemical Properties

1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

Molecular Mechanism

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Temporal Effects in Laboratory Settings

1,2,3-triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .

Dosage Effects in Animal Models

1,2,3-triazoles and their derivatives exhibit numerous biological activities and hold immense potential to significantly advance medicinal chemistry .

Metabolic Pathways

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Transport and Distribution

1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Subcellular Localization

1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

特性

IUPAC Name |

dimethyl 1-benzyltriazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJUFPCCWACER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)

![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)

![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)